REACTION_CXSMILES
|
[C:1]([S-:3])#[N:2].[K+].CC1C=CC(S(O[CH2:16][C:17]2([CH3:21])[CH2:20][O:19][CH2:18]2)(=O)=O)=CC=1.C(OCC)(=O)C>C(O)C.CCCCCC>[CH3:16][C:17]1([CH2:21][S:3][C:1]#[N:2])[CH2:20][O:19][CH2:18]1 |f:0.1|
|
Name
|
KSCN
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1(COC1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mass
|
Type
|
CONCENTRATION
|
Details
|
The reaction mass was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC1)CSC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 304.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |